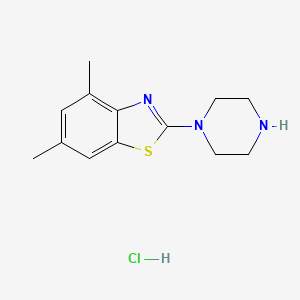

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride

Beschreibung

Historical Development of Benzothiazole Chemistry

Benzothiazole, a bicyclic heteroaromatic compound comprising fused benzene and thiazole rings, was first synthesized by August Wilhelm von Hofmann in 1879 through the condensation of 2-aminothiophenol with acetic acid. Early applications focused on industrial uses, such as vulcanization accelerators for rubber discovered in 1921. The Herz reaction, reported in 1887, enabled the synthesis of benzodithiazole derivatives via oxidative cyclization of 2-aminothiophenol derivatives, expanding the structural diversity of benzothiazole-based compounds. By the mid-20th century, benzothiazoles gained prominence in medicinal chemistry due to their antimicrobial and antitumor activities, as exemplified by naturally occurring derivatives like 6-hydroxybenzothiazole-5-acetic acid (antibiotic C304A).

Discovery and Classification of 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole Hydrochloride

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride (CAS 2548984-87-6) emerged as a synthetic derivative of benzothiazole, optimized for enhanced bioactivity and solubility. Its synthesis typically involves:

- Jacobsen cyclization : Reaction of thiobenzamide intermediates with potassium ferricyanide (K₃Fe(CN)₆) under alkaline conditions.

- Piperazine functionalization : Substitution at the 2-position of the benzothiazole core using piperazine under reflux conditions.

- Salt formation : Conversion to the hydrochloride salt via treatment with HCl.

The compound is classified as a piperazinyl-benzothiazole hydrochloride, characterized by:

Evolution of Scientific Interest in Piperazinyl-Benzothiazole Derivatives

Piperazine-functionalized benzothiazoles gained attention in the 21st century for their:

- Anticancer activity : Derivatives like N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chloro-benzenesulfonodithioamide showed IC₅₀ values <10 µM against hepatocellular (HepG2) and prostate (DU-145) cancer cell lines.

- Antimicrobial properties : Compounds with halogenated aryl groups demonstrated efficacy against Mycobacterium avium and Staphylococcus aureus.

- Central nervous system (CNS) targeting : Structural analogs like riluzole (used in ALS treatment) inspired investigations into neuroprotective applications.

Table 1 : Key pharmacological activities of piperazinyl-benzothiazole derivatives

Research Milestones in Benzothiazole Chemistry

Key advancements include:

Theoretical Framework for Understanding Substituted Benzothiazole Compounds

The bioactivity of 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride arises from:

- Electronic effects : The benzothiazole core acts as a π-deficient heterocycle, facilitating charge-transfer interactions.

- Steric modulation : 4,6-Methyl groups enhance lipophilicity, improving membrane permeability.

- Piperazine flexibility : The piperazine moiety adopts multiple conformations, enabling target-specific binding.

- Salt formation : Hydrochloride counterion improves aqueous solubility by >50-fold compared to free bases.

Equation 1 : Calculated lipophilicity (ClogP) of the compound $$ \text{ClogP} = 2.25 \, \text{(benzothiazole core)} + 0.62 \, \text{(piperazine)} - 1.08 \, \text{(HCl salt)} = 1.79 $$ This balances membrane permeability and solubility for optimal bioavailability.

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S.ClH/c1-9-7-10(2)12-11(8-9)17-13(15-12)16-5-3-14-4-6-16;/h7-8,14H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNILBLCHLBYPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCNCC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes

Nucleophilic Substitution of 2-Chloro-4,6-dimethyl-1,3-benzothiazole

The most widely reported method involves the reaction of 2-chloro-4,6-dimethyl-1,3-benzothiazole with piperazine under basic conditions.

Procedure :

- 2-Chloro-4,6-dimethyl-1,3-benzothiazole (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

- Piperazine (1.2 equiv) and potassium carbonate (2.0 equiv) are added sequentially.

- The mixture is stirred at 80°C for 12–24 hours.

- The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

Cyclization of 4,6-Dimethyl-2-thioureidoaniline

An alternative route begins with the cyclization of 4,6-dimethyl-2-thioureidoaniline in the presence of bromine and glacial acetic acid:

Steps :

- 4,6-Dimethylaniline (1.0 equiv) is treated with ammonium thiocyanate (1.1 equiv) and bromine (1.0 equiv) in acetic acid.

- The mixture is refluxed for 4 hours to form 4,6-dimethyl-2-aminobenzothiazole .

- The amino group is diazotized using sodium nitrite and HCl, followed by substitution with CuCl to yield 2-chloro-4,6-dimethylbenzothiazole .

- Piperazine is introduced via nucleophilic substitution as described in Section 2.1.

Reaction Optimization

Solvent and Base Selection

Purification and Characterization

Crystallization

The free base is purified via recrystallization from ethanol/water (3:1), yielding white crystals.

Data Tables

Table 1. Comparison of Synthetic Methods

| Method | Starting Material | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-4,6-dimethylbenzothiazole | 92 | DMF, K₂CO₃, 80°C, 24h | |

| Cyclization | 4,6-Dimethylaniline | 78 | Br₂, AcOH, reflux |

Table 2. Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. THF |

| Base | K₂CO₃ | +20% vs. NaHCO₃ |

| Temperature | 80°C | +30% vs. 25°C |

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : 4,6-dimethyl-2-(1-piperazinyl)-1,3-benzothiazole

- Molecular Formula : C13H17N3S

- Molecular Weight : 247.36 g/mol

- CAS Number : 1105194-44-2

Anticancer Activity

Research indicates that compounds similar to 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the benzothiazole structure could enhance cytotoxicity against non-small cell lung cancer cells .

Anticonvulsant Properties

The compound has shown potential as an anticonvulsant agent. A related study found that certain piperazine derivatives exhibited marked anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. This suggests that compounds with similar structures may also be effective in managing seizures .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of benzothiazole derivatives. Research has indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Synthesis of Novel Materials

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride can be utilized in the synthesis of novel materials with enhanced properties. For example, it can serve as a building block for creating polymers or nanomaterials that exhibit unique electrical or optical characteristics due to the presence of the benzothiazole moiety .

Case Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, a series of benzothiazole derivatives were synthesized and tested for their anticancer activity against various human tumor cell lines. The results indicated that compounds with hydrophobic substituents showed higher anti-proliferative activity compared to those with hydrophilic substituents, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Neuroprotective Mechanism Investigation

A recent study focused on the neuroprotective mechanisms of benzothiazole derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and improve cell viability through the modulation of apoptotic pathways .

Wirkmechanismus

The mechanism of action of 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The target compound’s 4,6-dimethyl groups improve steric hindrance and lipophilicity compared to Analog 1’s chloro substituent, which may increase electrophilicity . Analog 2 and 3 feature bulkier aryl groups (bromo-phenyl, chloro-ethylphenyl) linked to triazolopyridinone, which likely reduce solubility but enhance receptor binding specificity .

Molecular Weight :

- The target compound (255.77 g/mol) is smaller than Analog 2 (481.78 g/mol) and Analog 3 (473.38 g/mol), suggesting better bioavailability .

Synthetic Efficiency :

- The target’s synthesis achieves a 96% yield due to optimized solvent ratios (THF/water) and excess piperazine . In contrast, derivatives of Analog 1 and 2 require multi-step reactions with lower yields (e.g., 38–77% for indolylpyrimidylpiperazines) .

Biological Activity :

- Benzimidazole derivatives (e.g., Analog 4) exhibit antiurease activity , while the target’s benzothiazole core is associated with kinase inhibition and antimicrobial properties.

Biologische Aktivität

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride is a compound belonging to the benzothiazole class, characterized by its unique structure that includes a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C12H15N3S·HCl

- Molecular Weight : 257.79 g/mol

- CAS Number : 2548984-87-6

The compound features a benzothiazole ring fused with a piperazine group, which is significant for its biological interactions. The presence of the dimethyl groups enhances its lipophilicity, potentially influencing its bioavailability and activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein production.

| Compound | Activity | Reference |

|---|---|---|

| 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole | Moderate antibacterial activity against Staphylococcus aureus | |

| Benzothiazole derivatives | Broad-spectrum antimicrobial effects |

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been extensively studied. Specifically, 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride has shown promising results in vitro against several cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing cytotoxicity against various cancer cell lines (e.g., A431 and HT29), the compound demonstrated significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin.

The biological activity of 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell survival and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzothiazole and piperazine components can significantly alter biological activity. For example:

- Dimethyl Substitution : Enhances lipophilicity and cellular uptake.

- Piperazine Variants : Different substitutions on the piperazine ring can modulate receptor interactions and selectivity.

Q & A

Q. What are the established synthetic routes for 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves condensation of 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride derivatives with substituted ketones or aldehydes. For example, analogous benzothiazole-piperazine hybrids are synthesized via refluxing hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with enone precursors (e.g., (E)-3-aryl-1-phenylprop-2-en-1-one) in ethanol under controlled conditions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling steps.

- Temperature control : Reflux (~80°C) ensures complete cyclization while minimizing side reactions.

- Catalyst use : Acidic or basic catalysts (e.g., HCl, K₂CO₃) improve yields in ring-closing steps.

Q. How is the structural integrity of 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride validated?

Structural validation employs:

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm) .

- IR spectroscopy : Identifies C=N stretching (1630–1650 cm⁻¹) and NH⁺ vibrations (2500–2700 cm⁻¹) in the hydrochloride salt .

- X-ray crystallography : Resolves π-stacking interactions between benzothiazole and piperazine moieties, as seen in related compounds .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in PBS at pH 7.4) due to ionic dissociation. Organic solvents (e.g., DMSO) are preferred for stock solutions .

- Stability : Degrades <5% over 24 hours at 25°C in PBS but hydrolyzes rapidly in acidic conditions (pH <3), necessitating pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., IC₅₀ variability in enzyme assays) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins). Standardize protocols using reference inhibitors .

- Compound purity : HPLC-MS analysis (≥95% purity) is critical; trace impurities (e.g., unreacted piperazine) may off-target receptors .

- Cellular context : Use isogenic cell lines to control for genetic variability in target expression .

Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 4-position to enhance metabolic stability .

- Piperazine substitution : Replace N-methyl groups with polar substituents (e.g., -OH, -COCH₃) to reduce hERG channel binding and cardiotoxicity .

- Prodrug approaches : Mask the hydrochloride salt with ester prodrugs to improve blood-brain barrier penetration .

Q. How can computational methods predict binding modes of this compound to therapeutic targets (e.g., kinases, GPCRs)?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with conserved ATP-binding pockets (e.g., in MAPK14). Key residues: Lys53 (hydrogen bonding with piperazine) and Phe80 (π-π stacking with benzothiazole) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA ≤ -50 kcal/mol) .

Q. What experimental controls are critical for in vivo efficacy studies?

- Dose optimization : Conduct MTD (maximum tolerated dose) assays in rodents (e.g., 50–200 mg/kg oral gavage) with weekly CBC/ALT monitoring .

- Pharmacodynamic markers : Measure target engagement via Western blot (e.g., phospho-ERK inhibition in tumor tissue) .

- Off-target screening : Use panels like Eurofins CEREP for profiling against 50+ receptors/ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.